Ethyl orotate
Overview
Description
Ethyl orotate is an ester derivative of orotic acid, which is a pyrimidine carboxylic acid Orotic acid is naturally found in milk whey and is involved in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA this compound is synthesized by esterifying orotic acid with ethanol
Scientific Research Applications
Ethyl orotate has several scientific research applications:
Chemistry: this compound is used as an intermediate in the synthesis of various pyrimidine derivatives. It serves as a precursor for the preparation of other orotic acid esters and analogs.
Biology: this compound has been studied for its potential to stimulate the proliferation of human mesenchymal stem cells. It is also used in research related to nucleotide biosynthesis and metabolism.
Medicine: this compound and its derivatives have shown promise in the treatment of liver dysfunction, myocardial infarction, and other cardiovascular diseases. They are also being investigated for their potential antitumor and antimicrobial activities.
Industry: this compound is used in the production of pharmaceuticals and as a growth stimulant in agriculture.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl orotate can be synthesized through the esterification of orotic acid with ethanol. The process involves dissolving orotic acid in a mixture of ethanol and butanol, followed by the addition of a catalytic amount of hydrochloric acid. The mixture is then refluxed for approximately 10 hours with continuous stirring. After the reaction is complete, the solvent is evaporated under reduced pressure to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade ethanol and butanol, along with a suitable catalyst such as hydrochloric acid. The reaction is carried out in large reactors with efficient stirring and temperature control to ensure complete esterification. The product is then purified through distillation and crystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl orotate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed back to orotic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: this compound can be reduced to its corresponding alcohol derivative using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Hydrolysis: Orotic acid and ethanol.
Reduction: Alcohol derivative of orotic acid.
Substitution: Various substituted orotic acid derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Ethyl orotate can be compared with other orotic acid derivatives:
Potassium Orotate: Potassium orotate is the monopotassium salt of orotic acid. It is used in medical practice for its beneficial effects on liver function and protein metabolism.
Ammonium Orotate: Ammonium orotate is the monoammonium salt of orotic acid.
Iron Orotate: Iron orotate is a slightly yellowish crystalline solid used for its potential pharmacological properties.
This compound is unique due to its ester functional group, which allows it to participate in various chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-6(11)4-3-5(10)9-7(12)8-4/h3H,2H2,1H3,(H2,8,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIITSDYUWKGGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169890 | |
Record name | Ethyl orotate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1747-53-1 | |
Record name | Ethyl orotate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl orotate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL OROTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IE748TQOR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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